molecular formula C9H9F3O B3055961 2-Methyl-5-(trifluoromethyl)anisole CAS No. 681035-94-9

2-Methyl-5-(trifluoromethyl)anisole

Cat. No. B3055961
CAS RN: 681035-94-9
M. Wt: 190.16
InChI Key: WHKKNAFVYPYSSU-UHFFFAOYSA-N
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Description

“2-Methyl-5-(trifluoromethyl)anisole” is a chemical compound with the molecular formula C9H9F3O . Its molecular weight is 190.16 g/mol . The IUPAC name for this compound is 2-methoxy-1-methyl-4-(trifluoromethyl)benzene .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, the concept of oxidative trifluoromethylation has been proposed, which involves the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .


Molecular Structure Analysis

The InChI code for “this compound” is InChI=1S/C9H9F3O/c1-6-3-4-7 (9 (10,11)12)5-8 (6)13-2/h3-5H,1-2H3 . The Canonical SMILES code is CC1=C(C=C(C=C1)C(F)(F)F)OC .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 9.2 Ų . It has a rotatable bond count of 1 . The compound is also characterized by a complexity of 167 .

Scientific Research Applications

Organoplatinum(II) Complexes Activation

A study focused on the activation of anisole by electrophilic methylplatinum(II) complexes to understand the selectivity of C–H bond activation. The reaction mechanisms and the effects of various compounds on this activation process were explored in detail, showcasing the potential use of 2-Methyl-5-(trifluoromethyl)anisole in organometallic chemistry (Bonnington et al., 2012).

Thermal Decomposition and Aromatic Growth

The thermal decomposition of anisole and its derivatives was investigated, highlighting the formation of radical intermediates and the role of anisole in aromatic growth, an essential aspect in understanding chemical reactions involving this compound at high temperatures (Scheer et al., 2010).

Fluorination Effects on Water Complexes

Research on the rotational spectra of trifluoroanisole-water complexes provided insights into the effects of fluorination on molecular interaction and structure. This study is crucial for comprehending how the trifluoromethyl group impacts the physical properties and behaviors of molecular complexes involving this compound (Gou et al., 2014).

Adsorption and Catalytic Properties

The adsorption behavior of anisole and its derivatives on platinum surfaces was theoretically and spectroscopically studied. This research provides valuable insights into the interactions between this compound and metal surfaces, with implications for catalysis and surface science (Bonalumi et al., 2006).

Vibrational Assignments and Thermodynamic Functions

A detailed investigation of the molecular structure, vibrational assignments, and thermodynamic functions of this compound derivatives was conducted using density functional theory. This study provides a comprehensive understanding of the molecular dynamics and properties of these compounds (Balachandran et al., 2015).

Long-Range Electron-Withdrawing Effects

The trifluoromethoxy group's long-range electron-withdrawing effects were studied, highlighting its influence on the basicity of arylmetal compounds and its superiority compared to other groups. This research is essential for understanding the chemical reactivity of compounds like this compound in various chemical reactions (Castagnetti & Schlosser, 2002).

Future Directions

The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . Therefore, the study and application of “2-Methyl-5-(trifluoromethyl)anisole” and similar compounds could be a valuable direction for future research in medicinal chemistry .

properties

IUPAC Name

2-methoxy-1-methyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6-3-4-7(9(10,11)12)5-8(6)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKKNAFVYPYSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666838
Record name 2-Methoxy-1-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

681035-94-9
Record name 2-Methoxy-1-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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